![molecular formula C21H17F3N4O5S B2753586 N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872620-79-6](/img/structure/B2753586.png)
N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Description
N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H17F3N4O5S and its molecular weight is 494.45. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Hydrogen Evolution
Polymeric photocatalysts for hydrogen evolution via water splitting have garnered significant research interest. The compound’s structure suggests potential for this application. Recent studies have shown that the sulfone group, due to its strong electron-withdrawing ability, can serve as an electron-output site. By incorporating sulfonyl groups into the compound, researchers have constructed a series of sulfone-based dual acceptor copolymers. Among these, the A₁–A₂-type copolymer demonstrates promise in surpassing traditional D–A-type copolymers and A–A-type homopolymers. Notably, the resulting polymer, PBDTTS-1SO, exhibits high photocatalytic activity under visible-light illumination, with an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Wide-Bandgap Polymer Donor
The compound’s electron-deficient nature, particularly its benzo[1,2-d:4,5-d′]bisthiazole core, suggests potential for constructing high-performance wide-bandgap (WBG) polymer donors. Researchers have explored this avenue, revealing the compound’s suitability for such applications .
Photoredox Amination
Photoredox amination of arenes typically involves photocatalyst-mediated transformations. However, this compound offers a unique opportunity for photocatalyst-free, visible-light-promoted direct conversion of C(sp²)–H to C(sp²)–N. Benzothiadiazoles, including this compound, serve as model synthons in this context .
properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O5S/c22-21(23,24)14-3-1-2-13(7-14)19(30)26-9-18-27-28-20(33-18)34-10-17(29)25-8-12-4-5-15-16(6-12)32-11-31-15/h1-7H,8-11H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBJQQUKFUAFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide |
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